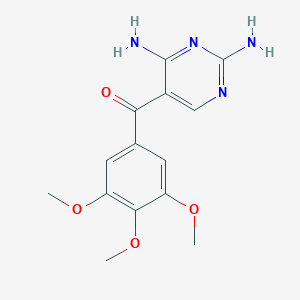

5-(3,4,5-三甲氧基苯甲酰基)-2,4-嘧啶二胺

描述

The compound 5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. It is related to trimethoprim, a broad-spectrum antibacterial agent, which suggests its significance in medicinal chemistry despite the exclusion of drug-related applications in this discussion.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves various methodologies, including the reaction of aromatic diamines with different chemical agents to introduce substituents at specific positions on the pyrimidine ring. For example, a new route to synthesize related compounds utilizes phenolic Mannich bases plus pyrimidines containing at least two activating groups, allowing for selective alkylation on different sites depending on the conditions (Roth, Strelitz, & Rauckman, 1980).

Molecular Structure Analysis

Neutron diffraction studies have been utilized to obtain high-precision descriptions of the molecular structure of related pyrimidine derivatives, confirming the tautomer and providing insight into the hydrogen-bonding patterns and conformational aspects of the molecules (Koetzle & Williams, 1976).

科学研究应用

Anti-cancer Agents

- Scientific Field : Oncology

- Application Summary : A series of new ortho-(3,4,5-trimethoxybenzoyl)-acetanilides were synthesized and evaluated as potential anti-cancer agents .

- Methods of Application : These compounds were synthesized by the cross-coupling reaction catalyzed with a Pd catalyst in an aqueous medium, with polyethylene glycol as an additive under very mild conditions .

- Results : Among them, compound 13, 2-hydroxy-N-(5-methoxy-2-(3,4,5-trimethoxy benzoyl)phenyl) acetamide exhibited excellent antiproliferative activity against various human cancer cell lines (GI 50 = 71 nM for human HeLa cell line), and good activity for inhibiting tubulin polymerization (IC 50 = 2.94 μM) .

Antihypertensive and Local Anesthetic Activity

- Scientific Field : Pharmacology

- Application Summary : A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity .

- Methods of Application : One of the compounds, a diamine ester, was prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis .

Anticarcinogenic Activity

- Scientific Field : Oncology

- Application Summary : 3,4,5-Trimethoxybenzoate of catechin (TMBC) is a semisynthetic catechin which shows strong antiproliferative activity against malignant melanoma cells .

- Results : The experimental data suggest that the molecule is embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .

Anti-tubulin Polymerization Activity

- Scientific Field : Pharmacology

- Application Summary : Novel 1-(3´, 4´, 5´-trimethoxybenzoyl)-3, 5-diarylpyrazoline derivatives were designed, and their anti-tubulin polymerization activity was evaluated .

- Methods of Application : The compounds were synthesized and evaluated for their anti-tubulin polymerization activity .

- Results : They achieved good results for compounds 83 and 84 with IC 50 values of 17 μM and 40 μM, respectively .

Antiviral Activity

- Scientific Field : Virology

- Application Summary : Compounds containing the Trimethoxyphenyl (TMP) group have shown potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

- Methods of Application : The specific methods of application vary depending on the virus targeted, but generally involve the synthesis of TMP-based compounds and their application in antiviral assays .

- Results : The results have shown promise, but further research is needed to fully understand the potential of these compounds .

Anti-parasitic Activity

- Scientific Field : Parasitology

- Application Summary : Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

- Methods of Application : The specific methods of application vary depending on the parasite targeted, but generally involve the synthesis of TMP-based compounds and their application in anti-parasitic assays .

- Results : The results have shown promise, but further research is needed to fully understand the potential of these compounds .

安全和危害

属性

IUPAC Name |

(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6H,1-3H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAPPIKAFNZRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017795 | |

| Record name | (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine | |

CAS RN |

30806-86-1 | |

| Record name | RO-20-0570/002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030806861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-20-0570/002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56X2RU9WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

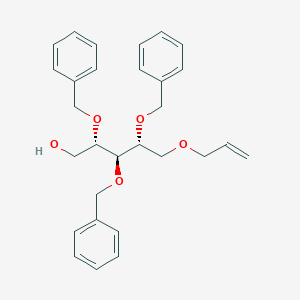

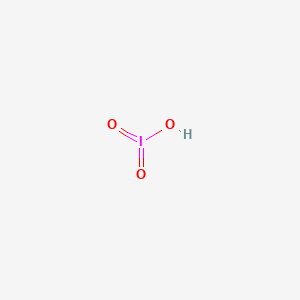

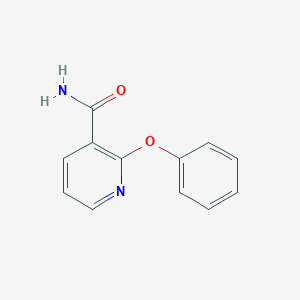

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。